Home > Products > Screening Compounds P53117 > Foslinanib disodium
Foslinanib disodium - 1256037-62-3

Foslinanib disodium

Catalog Number: EVT-3163471
CAS Number: 1256037-62-3
Molecular Formula: C16H11FNNa2O6P
Molecular Weight: 409.21 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Foslinanib Disodium is the disodium salt form of foslinanib, an orally bioavailable agent with potential antineoplastic and anti-vasculogenic mimicry activities. Upon oral administration, foslinanib targets and inhibits the formation of vasculogenic mimicry (VM; vascular mimicry). By destroying the VM channels and network, cancer cells are devoid of perfusion leading to an induction of cancer cell apoptosis and inhibition of cancer cell proliferation. VM is associated with tumor metastasis.
Source and Classification

Foslinanib disodium is a phosphoric ester compound that has been selected from a series of synthetic derivatives designed to exhibit anti-neoplastic and anti-mutagenic properties. It has shown efficacy against various cancer cell lines, particularly in inducing apoptosis in melanoma cells and inhibiting cell proliferation .

Synthesis Analysis

Methods of Synthesis

The synthesis of foslinanib disodium involves several key steps:

  1. Starting Material: The synthesis begins with the preparation of 2-(3-fluorophenyl)-6-methoxy-4-oxo-1,4-dihydroquinolin-5-yl)phosphonate.
  2. Conversion to Disodium Salt: This intermediate is then converted to its disodium salt form. The reaction typically employs solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or ethanol under controlled conditions to ensure high yield and purity .
  3. Purification: The final product is purified to achieve a purity level of ≥98%, ensuring its suitability for further biological testing and application.

Technical Parameters

  • Reaction Conditions: The synthesis generally requires specific temperature controls and pH adjustments to optimize the reaction yield.
  • Industrial Production: For large-scale production, automated reactors are utilized alongside purification systems to maintain consistency and quality.
Molecular Structure Analysis

Foslinanib disodium has a complex molecular structure characterized by its 2-phenyl-4-quinolone core. The molecular formula is C16H13FNO6PC_{16}H_{13}FNO_6P, indicating the presence of fluorine, nitrogen, oxygen, and phosphorus within its structure. Its unique configuration allows it to interact with various biological targets effectively.

Structural Data

  • Molecular Weight: Approximately 360.34 g/mol.
  • Key Functional Groups: The structure includes a quinoline ring, a phosphonate group, and a fluorophenyl substituent, which contribute to its biological activity .
Chemical Reactions Analysis

Foslinanib disodium participates in several chemical reactions that can modify its properties:

  1. Oxidation Reactions: Can lead to the formation of quinolinone derivatives.
  2. Reduction Reactions: May alter the quinolinone ring structure, influencing its anticancer efficacy.
  3. Substitution Reactions: Particularly involving the fluorophenyl group, which can yield new derivatives with potentially enhanced biological activity .

Common Reagents and Conditions

Reagents such as hydrogen peroxide (for oxidation), sodium borohydride (for reduction), and various catalysts are employed under controlled temperatures and pH levels to facilitate these reactions.

Mechanism of Action

Foslinanib disodium primarily functions as an inhibitor of the protein kinase TRAP1 (tumor necrosis factor receptor-associated protein 1).

Mode of Action

The compound binds competitively at the ATP-binding site of TRAP1, leading to:

  • Induction of apoptosis in cancer cells.
  • Cell cycle arrest at the G2/M phase.
  • Inhibition of cellular pathways involved in tumor growth and metastasis .

Pharmacokinetics

Foslinanib is noted for its oral bioavailability, allowing it to be administered effectively in clinical settings. Its metabolic pathway involves rapid dephosphorylation to form CVM-1125, which retains significant anti-cancer activity .

Physical and Chemical Properties Analysis

Relevant Data

The melting point and specific optical rotation have not been extensively documented but are essential for characterizing the compound during synthesis and formulation.

Applications

Foslinanib disodium has significant potential in scientific research, particularly in oncology:

  1. Cancer Treatment: It is being developed as an oral anti-cancer drug targeting various malignancies, especially melanoma.
  2. Research Tool: Its ability to induce apoptosis and inhibit vasculogenic mimicry makes it valuable for studying cancer biology and therapeutic strategies .
  3. Clinical Development: Currently undergoing Phase 2a clinical trials, foslinanib shows promise in treating resistant cancer types due to its unique mechanism of action.
Introduction

Historical Context of Vasculogenic Mimicry (VM) in Oncology

Vasculogenic mimicry (VM) represents a paradigm shift in oncology, first described by Maniotis et al. in 1999 during studies of aggressive uveal melanoma. VM refers to the de novo formation of perfusable, endothelial cell-free vascular networks by tumor cells, which circumvent traditional angiogenesis to nourish rapidly growing tumors. Unlike angiogenesis—which relies on endothelial cell sprouting from pre-existing vessels—VM involves tumor cell plasticity, where malignant cells transdifferentiate into endothelial-like cells, forming extracellular matrix (ECM)-rich tubular structures. These structures are identifiable by Periodic Acid-Schiff (PAS) positivity and negativity for endothelial markers (e.g., CD31/CD34) [6] [10].

VM is strongly associated with advanced tumor stage, metastasis, and poor survival across malignancies, including melanoma, glioblastoma, and hepatocellular carcinoma. Critically, VM enables therapeutic resistance to anti-angiogenic agents (e.g., bevacizumab), as tumors exploit this pathway to maintain blood supply under hypoxic stress or pharmacological pressure. This adaptability underscores VM’s role as a biomarker of aggressiveness and a compelling therapeutic target [6] [9].

Table 1: Key Milestones in VM Research

YearDiscoveryClinical Implication
1999First identification of VM in uveal melanomaEstablished VM as a novel tumor perfusion mechanism
2000sCorrelation of VM with poor prognosis in 20+ cancer typesValidated PAS⁺/CD31⁻ as diagnostic criteria
2010sMechanistic links to EMT, hypoxia, and cancer stem cellsRevealed therapeutic vulnerabilities
2020sDevelopment of VM-targeted agents (e.g., Foslinanib)Enabled precision anti-vascular strategies

Emergence of TRAP1 as a Therapeutic Target in Solid Tumors

Tumor necrosis factor receptor-associated protein 1 (TRAP1), a mitochondrial chaperone protein of the HSP90 family, regulates cellular metabolism, oxidative stress, and apoptosis. It is overexpressed in diverse solid tumors—including breast cancer, glioblastoma, and NSCLC—where it correlates with advanced stage and poor survival. TRAP1 stabilizes hypoxia-inducible factor-1α (HIF-1α) and promotes glycolytic metabolism (the "Warburg effect"), facilitating tumor adaptation to hypoxia. Crucially, TRAP1 also antagonizes mitochondrial apoptosis by inhibiting cytochrome c release, thereby enhancing chemoresistance [1] [2].

Pharmacological inhibition of TRAP1 destabilizes HIF-1α, reduces succinate-dependent metabolic reprogramming, and reactivates apoptosis. These effects position TRAP1 as a master regulator of tumor survival pathways and a high-value target for agents like Foslinanib [1] [2] [7].

Table 2: TRAP1 Expression and Clinical Impact in Solid Tumors

Tumor TypeTRAP1 Overexpression PrevalenceAssociated Clinical Features
Non-small cell lung cancer~60–70%Advanced stage, reduced survival
Colorectal cancer~50–65%Metastasis, chemoresistance
Glioblastoma~75%Tumor recurrence, angiogenesis promotion
Hepatocellular carcinoma~60%VM network formation, invasion

Rationale for Quinoline-Based Antineoplastic Development

Quinoline derivatives have emerged as privileged scaffolds in oncology due to their structural versatility, enabling interactions with diverse biological targets. Historically, quinoline-based compounds like chloroquine (antimalarial) paved the way for anticancer applications, leveraging their ability to intercalate DNA or inhibit kinases. Modern derivatives are engineered to target specific oncogenic pathways:

  • Microtubule inhibitors: Combretastatin A-4 analogues disrupt tubulin polymerization, arresting cell division [4].
  • Carbonic anhydrase IX inhibitors: Hypoxia-selective agents block pH regulation in tumors [3].
  • TRAP1 degraders: Agents like Foslinanib exploit quinoline’s affinity for mitochondrial chaperones [1] [7].

Foslinanib (formerly CVM-1118) exemplifies targeted innovation. Its 2-phenyl-4-quinolone core enables high-affinity binding to TRAP1, while its phosphoric ester group enhances oral bioavailability and metabolic conversion to the active metabolite CVM-1125. This rational design bridges quinoline’s pharmacophoric advantages with contemporary target specificity [1] [7] [9].

Properties

CAS Number

1256037-62-3

Product Name

Foslinanib disodium

IUPAC Name

disodium;[2-(3-fluorophenyl)-6-methoxy-4-oxo-1H-quinolin-5-yl] phosphate

Molecular Formula

C16H11FNNa2O6P

Molecular Weight

409.21 g/mol

InChI

InChI=1S/C16H13FNO6P.2Na/c1-23-14-6-5-11-15(16(14)24-25(20,21)22)13(19)8-12(18-11)9-3-2-4-10(17)7-9;;/h2-8H,1H3,(H,18,19)(H2,20,21,22);;/q;2*+1/p-2

InChI Key

TWMCXXQLLQDSTN-UHFFFAOYSA-L

SMILES

COC1=C(C2=C(C=C1)NC(=CC2=O)C3=CC(=CC=C3)F)OP(=O)([O-])[O-].[Na+].[Na+]

Canonical SMILES

COC1=C(C2=C(C=C1)NC(=CC2=O)C3=CC(=CC=C3)F)OP(=O)([O-])[O-].[Na+].[Na+]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.